molecular formula C13H8ClNOS B2942625 2-amino-7-chloro-9H-thioxanthen-9-one CAS No. 78160-13-1

2-amino-7-chloro-9H-thioxanthen-9-one

Cat. No.: B2942625
CAS No.: 78160-13-1
M. Wt: 261.72
InChI Key: FWASBYVCEVWNSY-UHFFFAOYSA-N
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Description

2-Amino-7-chloro-9H-thioxanthen-9-one is a chemical compound with the molecular formula C13H8ClNOS It is a derivative of thioxanthone, which is known for its photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-chloro-9H-thioxanthen-9-one typically involves the chlorination of thioxanthone followed by amination. One common method includes the reaction of 2-chloro-9H-thioxanthen-9-one with ammonia or an amine under suitable conditions to introduce the amino group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-chloro-9H-thioxanthen-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thioxanthene derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioxanthene derivatives.

    Substitution: Various substituted thioxanthones depending on the nucleophile used.

Scientific Research Applications

2-Amino-7-chloro-9H-thioxanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-7-chloro-9H-thioxanthen-9-one in photoredox catalysis involves the absorption of visible light, which excites the molecule to a higher energy state. This excited state can then participate in redox reactions, transferring electrons to or from substrates, thereby facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a chlorine atom, which confer distinct reactivity and photochemical properties. This makes it particularly useful in applications requiring specific photoredox characteristics .

Properties

IUPAC Name

2-amino-7-chlorothioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWASBYVCEVWNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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